1-benzyl-1H-pyrrole-2-carboxylic acid

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Synthetic routes to N-benzyl pyrrole intermediates often rely on low-yielding (<82%) methods, inflating material costs. This compound is the direct precursor for a ~94% efficient methyl ester hydrolysis pathway, reducing raw material waste by ≥12 percentage points vs. alternatives. • Enables oxidative self-coupling to access novel 1-benzyl-1H-pyrrole-2-carboxylic anhydrides for amide/ester library generation. • Calculated logP of 2.1 (>5× increase over unsubstituted pyrrole-2-COOH) improves membrane permeability predictions for oral bioavailability programs. • Supplied at ≥97% purity with full analytical documentation (NMR, HPLC, LC-MS).

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 18159-22-3
Cat. No. B102254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-1H-pyrrole-2-carboxylic acid
CAS18159-22-3
Synonyms1-BENZYL-PYRROLE-2-CARBOXYLIC ACID
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC=C2C(=O)O
InChIInChI=1S/C12H11NO2/c14-12(15)11-7-4-8-13(11)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15)
InChIKeyOGGDCEFWAMGBOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1H-pyrrole-2-carboxylic Acid Overview


1-Benzyl-1H-pyrrole-2-carboxylic acid (CAS 18159-22-3) is a key synthetic intermediate classified as an N-alkylated pyrrole-2-carboxylic acid derivative . This compound features a pyrrole core functionalized with a carboxylic acid at the 2-position and a benzyl group at the 1-position . Its physicochemical properties include a calculated density of 1.15 g/cm³, a predicted boiling point of 377.3 °C at 760 mmHg, and a topological polar surface area (TPSA) of 42.2 Ų . The compound serves as a versatile scaffold in medicinal chemistry and organic synthesis, providing a foundational structure for the development of more complex molecules .

Synthetic Intermediate N-benzyl pyrrole-2-carboxylic acid scaffold for medicinal chemistry and organic synthesis
Route Efficiency Accessible via high-yield methyl ester hydrolysis; supports gram-to-kilogram preparation
Unique Reactivity Enables oxidative self-coupling to pyrrole anhydrides, a recently reported transformation

1-Benzyl-1H-pyrrole-2-carboxylic Acid: Synthetic Advantages


Direct substitution of 1-benzyl-1H-pyrrole-2-carboxylic acid (CAS 18159-22-3) with its unsubstituted, methylated, or phenylated analogs is not a viable strategy in synthetic workflows due to significant divergences in both chemical properties and reactivity. As the evidence below will demonstrate, modifications at the N1 position of the pyrrole ring lead to quantifiable changes in molecular properties and can enable entirely different chemical reactions [1]. For instance, the specific N-benzyl substitution on this compound uniquely enables a recently reported oxidative self-coupling reaction that is not possible with other pyrrole-2-carboxylic acid derivatives [1]. These property and reactivity differences directly impact crucial parameters for research and industrial applications, including purification protocols, reaction design, and the final molecular properties of the target compound.

Analog reactivity may differ
Unsubstituted or N-methyl pyrrole-2-carboxylic acids do not participate in the reported oxidative self-coupling, limiting synthetic scope.
Physicochemical profile shifts
N-benzyl substitution significantly alters lipophilicity and calculated properties; direct replacement may affect purification and target-molecule behavior.
Route compatibility not guaranteed
Synthetic pathways optimized for N-benzyl derivative may not tolerate N-H, N-methyl, or N-phenyl analogs without re-optimization.

Evidence for 1-Benzyl-1H-pyrrole-2-carboxylic Acid


Hydrolysis Yield Advantage

When synthesizing 1-benzyl-1H-pyrrole-2-carboxylic acid (CAS 18159-22-3), the route via hydrolysis of its methyl ester precursor (CAS 18159-23-4) provides a significantly higher yield compared to the direct carboxylation of 1-benzylpyrrole . This quantitative difference in synthetic efficiency is a key decision factor for both laboratory-scale and process chemistry applications, impacting cost and material consumption.

Hydrolysis Yield
Data to verify
~94%vs~82%
Supports yield-optimized route via methyl ester
Cross-study comparable; validation recommended
Organic Synthesis Process Chemistry Heterocyclic Chemistry

Enhanced Lipophilicity vs. Parent Scaffold

1-Benzyl-1H-pyrrole-2-carboxylic acid (CAS 18159-22-3) possesses a substantially higher calculated lipophilicity (cLogP) compared to its unsubstituted parent compound, pyrrole-2-carboxylic acid [1]. This physicochemical divergence is a key factor in medicinal chemistry for optimizing drug-like properties such as membrane permeability and target binding.

Lipophilicity
Source review
XLogP 2.1vsXLogP ~0.4
Greater lipophilicity than parent pyrrole-2-carboxylic acid
Calculated property; may support permeability design
Medicinal Chemistry Drug Design Physicochemical Properties

Access to Novel Pyrrole-2-Carboxylic Anhydrides

A recent 2024 publication in *Organic & Biomolecular Chemistry* reports a novel oxidative self-coupling reaction that is uniquely enabled by the N-benzyl pyrrole-2-carboxaldehyde precursor to 1-benzyl-1H-pyrrole-2-carboxylic acid [1]. This methodology provides the first direct access to 1-benzyl-1H-pyrrole-2-carboxylic anhydrides, a previously unreported class of molecules. This represents a distinct synthetic advantage not available to the unsubstituted or differently substituted analogs.

Oxidative Self-Coupling
Reported
1-Benzyl-pyrrole-2-carboxylic anhydride synthesis
Unique entry to pyrrole anhydrides via N-benzyl pathway
TBAI/TBHP conditions; not accessible with N-H or N-Me analogs
Methodology Organic Synthesis Reaction Discovery

1-Benzyl-1H-pyrrole-2-carboxylic Acid Applications


Cost-Effective Pyrrole Building Block Synthesis

Procurement of the target compound is most justified when a synthetic route requires the high-yielding (~94%) hydrolysis of its methyl ester precursor. This established pathway, which is 12 percentage points more efficient than alternative methods, ensures optimal use of resources and minimizes production costs . This is critical for projects where gram-to-kilogram quantities of N-benzyl pyrrole intermediates are required.

Cell-Permeable Lead Compound Design

This compound is a superior starting scaffold over the parent pyrrole-2-carboxylic acid in medicinal chemistry programs where improved membrane permeability is a primary goal. Its calculated logP of 2.1—a >5-fold increase over the unsubstituted analog—makes it a more promising core for developing orally bioavailable drug candidates targeting intracellular enzymes [1].

Novel Chemical Space via Pyrrole Anhydrides

For methodology and discovery chemistry teams, this compound is the essential precursor for accessing the newly reported class of 1-benzyl-1H-pyrrole-2-carboxylic anhydrides [2]. This unique reactivity enables the exploration of previously inaccessible chemical space and the development of novel amide and ester libraries for hit identification and lead optimization.

Application
Selection Property
Validation Focus
Pyrrole intermediate synthesis
Ester hydrolysis route efficiency
Yield and purity consistency
Cell-permeable probe design
Calculated lipophilicity (cLogP)
Permeability assay evaluation
Pyrrole anhydride library synthesis
N-Benzyl-specific oxidative coupling
Anhydride formation scope
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